14-Amino-3,6,9,12-tetraazatetradecan-1-ol
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Overview
Description
14-Amino-3,6,9,12-tetraazatetradecan-1-ol is a chemical compound with the molecular formula C₁₀H₂₄N₄O. It is a polyamine with four nitrogen atoms and one hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Amino-3,6,9,12-tetraazatetradecan-1-ol typically involves the reaction of polyamines with alkylating agents. One common method is the reaction of triethylenetetramine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation. The product is then purified using techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of reactors for the controlled addition of reactants, followed by purification steps like crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
14-Amino-3,6,9,12-tetraazatetradecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
14-Amino-3,6,9,12-tetraazatetradecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Acts as a chelating agent for metal ions in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 14-Amino-3,6,9,12-tetraazatetradecan-1-ol involves its ability to interact with various molecular targets through hydrogen bonding, ionic interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its diverse effects in different applications.
Comparison with Similar Compounds
Similar Compounds
1,14-Diamino-3,6,9,12-tetraoxatetradecane: Similar structure but with ether linkages instead of amine groups.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Contains an azide group, making it useful for click chemistry applications.
Uniqueness
14-Amino-3,6,9,12-tetraazatetradecan-1-ol is unique due to its combination of multiple amine groups and a hydroxyl group, providing a versatile platform for various chemical modifications and applications. Its ability to form stable complexes with metal ions and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
3403-79-0 |
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Molecular Formula |
C10H27N5O |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]ethanol |
InChI |
InChI=1S/C10H27N5O/c11-1-2-12-3-4-13-5-6-14-7-8-15-9-10-16/h12-16H,1-11H2 |
InChI Key |
LWRORSVTLSYHQZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCNCCNCCO)N |
Origin of Product |
United States |
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